molecular formula C7H5BrN2S B3253678 4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole CAS No. 2255-81-4

4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole

Cat. No. B3253678
CAS RN: 2255-81-4
M. Wt: 229.1 g/mol
InChI Key: MVKNQPXDNRZEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-Methylbenzo[c][1,2,5]thiadiazole is a compound used in organic electronics . It is used as a monomer for the synthesis of light-emitting and conducting polymers . It is also used in OLED/OFET/OPV materials .


Synthesis Analysis

The structure of the compound is established by means of elemental analysis, high-resolution mass spectrometry, 1H-, 13C-NMR, IR and UV spectroscopy, and mass spectrometry . The compound is synthesized by incorporating bromine atoms, which improves the electrical deficiency of bromobenzo-bis-thiadiazoles .


Molecular Structure Analysis

The molecular structure of 4-Bromo-5-Methylbenzo[c][1,2,5]thiadiazole is analyzed using various density functional theoretical approaches . The optical spectra are dominated by low energy charge-transfer states .


Chemical Reactions Analysis

The compound is used in the synthesis of new potent antibacterial and antifungal agents . It is also used in the synthesis of dyes, which are widely used to design effective photovoltaic materials .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.10 g/mol . It has a topological polar surface area of 54 Ų . It exhibits solvatochromism in the emission spectra characteristic of hybridization of local and charge transfer excited states .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs) and Electroluminescent Materials

4-bromo-5-methylbenzo[c][1,2,5]thiadiazole (referred to as 4-Br-MBT) has been explored as an emitter in OLEDs. Researchers have synthesized derivatives containing methyl substitution on the benzothiadiazole core. These compounds exhibit promising green/yellowish green electroluminescence. Key findings include:

Photovoltaic Materials

While not directly studied for photovoltaic applications, brominated benzothiadiazoles serve as important precursors for designing effective photovoltaic dyes. Further exploration of 4-Br-MBT derivatives could reveal its potential in this field .

Anticancer Agents

Thiadiazole derivatives have been investigated for their anticancer properties. Although not specifically studied for 4-Br-MBT, related compounds exhibit promising effects. Further research could explore its potential as an anticancer agent .

Sensor Applications

Benzothiadiazoles have been explored as sensing materials due to their tunable properties. While specific studies on 4-Br-MBT sensors are scarce, its unique structure may offer sensing capabilities.

Mechanism of Action

Target of Action

4-Bromo-5-Methylbenzo[c][1,2,5]thiadiazole is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors . The primary targets of this compound are the aryl donor groups that constitute part of the hole orbital .

Mode of Action

The compound operates through an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group . The incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity .

Biochemical Pathways

The compound’s interaction with its targets results in changes to the optoelectronic and photophysical properties of the photocatalyst . These changes affect the photocatalytic applications of the compound, which have been researched for use in heterogeneous systems involving BTZ-containing metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs) .

Result of Action

The compound’s action results in systematic modifications to the photocatalyst’s optoelectronic and photophysical properties . These modifications enable the compound to be used in photovoltaics or as fluorescent sensors . The compound has also been researched for its potential use as a visible-light organophotocatalyst .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Safety and Hazards

The compound should be handled with care. It is recommended to wear suitable gloves, protective clothing, and eye protection when handling the compound .

Future Directions

The compound has potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), organic field-effect transistors (OFETs), nonlinear optics (NLO), and sensors . It is also a promising green/yellowish green emitter for electroluminescent applications .

properties

IUPAC Name

4-bromo-5-methyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKNQPXDNRZEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301277845
Record name 4-Bromo-5-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2255-81-4
Record name 4-Bromo-5-methyl-2,1,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2255-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole
Reactant of Route 2
Reactant of Route 2
4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole
Reactant of Route 3
4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole
Reactant of Route 4
Reactant of Route 4
4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole
Reactant of Route 5
4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole
Reactant of Route 6
Reactant of Route 6
4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.